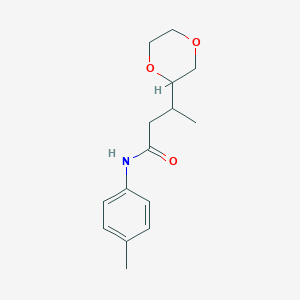![molecular formula C15H14N2O2 B3834345 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834345.png)
4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone
Descripción general
Descripción
4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone, also known as DMAPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone has been shown to have anti-inflammatory properties and may be useful in the treatment of diseases such as arthritis. In materials science, 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone has been used as a precursor for the synthesis of metal complexes and may have potential applications in catalysis. In organic electronics, 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone has been investigated as a potential organic semiconductor due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response. 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to have analgesic effects, reducing pain in animal models of pain. 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone is its low toxicity, which makes it a potentially useful compound for use in medicinal chemistry and other fields. However, 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone is relatively difficult and expensive to synthesize, which may limit its use in some applications.
Direcciones Futuras
There are several potential future directions for research involving 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone. One area of interest is the development of 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone-based compounds with improved anti-inflammatory properties. Another area of interest is the use of 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone in the synthesis of metal complexes with potential applications in catalysis. Additionally, further research is needed to fully understand the mechanism of action of 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone and its potential applications in other fields, such as organic electronics.
Propiedades
IUPAC Name |
4,6-dimethyl-3-[(E)-3-pyridin-4-ylprop-2-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-9-11(2)17-15(19)14(10)13(18)4-3-12-5-7-16-8-6-12/h3-9H,1-2H3,(H,17,19)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWCVONJUHGQQL-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-3-[(E)-3-pyridin-4-ylprop-2-enoyl]-1H-pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3834263.png)
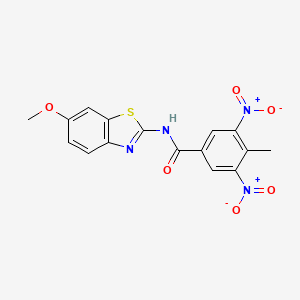
![2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3834271.png)
![N-[4-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B3834281.png)
![2-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-benzothiophen-3(2H)-one](/img/structure/B3834285.png)

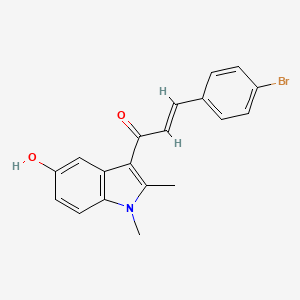
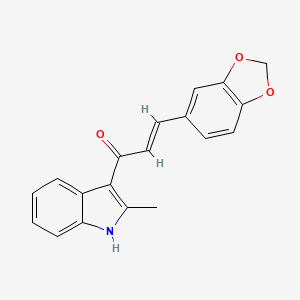
![9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B3834321.png)
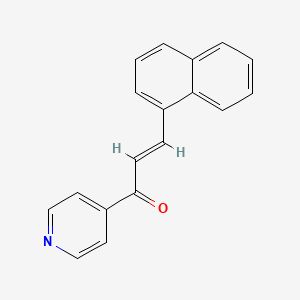
![3-[3-(4-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3834328.png)
![4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834336.png)

